Stereochemical and Crystallographic Profiling of 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid
Stereochemical and Crystallographic Profiling of 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic Acid
Executive Summary
The incorporation of non-natural amino acids into peptide backbones is a cornerstone of modern peptidomimetic drug design. 2-Amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid (also known as β-(1H-1,2,3-benzotriazol-1-yl)alanine) serves as a conformationally constrained, pharmacophoric building block. Understanding its exact three-dimensional architecture—specifically its crystal structure and absolute stereochemistry—is critical for predicting its binding affinity, metabolic stability, and behavior in solid-state formulations.
As a Senior Application Scientist, I have structured this technical guide to provide an authoritative, causality-driven analysis of the crystallographic properties of this compound. By examining the molecular geometry, supramolecular assembly, and stereochemical resolution protocols, this whitepaper serves as a definitive resource for researchers conducting structural validation of benzotriazole-substituted amino acids.
Molecular Geometry & Conformation
The structural integrity of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid is defined by the spatial relationship between its rigid aromatic system and its flexible amino acid backbone.
The Benzotriazole Moiety
The 1H-1,2,3-benzotriazole ring system is highly planar. In the solid state, the electron delocalization across the fused benzene and triazole rings enforces strict coplanarity. Crystallographic studies of closely related 1-substituted benzotriazole derivatives reveal that the dihedral angle between the benzotriazole ring system and the adjacent aliphatic substituents typically dictates the molecule's overall shape[1].
The L-Shaped Conformation
To minimize steric repulsion between the bulky aromatic system and the highly polar α-amino acid group, the molecule adopts a characteristic "L-shaped" conformation. The Cβ–N1 bond acts as a pivot point. The dihedral angle between the mean plane of the benzotriazole ring and the propanoic acid backbone is generally constrained to approximately 75°–85°, a geometric feature consistently observed in analogous benzotriazolyl propanamides[2].
Stereochemistry & Absolute Configuration
The pharmacological efficacy of chiral amino acids is entirely dependent on their absolute configuration. The molecule possesses a single chiral center at the α-carbon (C2).
Cahn-Ingold-Prelog (CIP) Priority Assignment
To definitively assign the stereochemistry, we must evaluate the CIP priorities of the four groups attached to the Cα atom:
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–NH₂ (Amino group): Nitrogen (Atomic Number 7) takes the highest priority.
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–COOH (Carboxyl group): The carbon is bonded to three oxygen equivalents (O, O, O).
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–CH₂-(1H-benzotriazol-1-yl): The Cβ carbon is bonded to one nitrogen and two hydrogens (N, H, H). Because Oxygen (8) > Nitrogen (7), the carboxyl group takes priority over the benzotriazole-substituted methyl group.
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–H (Hydrogen): Lowest priority (Atomic Number 1).
For the biologically relevant L-enantiomer, positioning the lowest priority hydrogen atom away from the viewer results in a counter-clockwise sequence (1 → 2 → 3), definitively assigning it the (S)-configuration .
Crystallographic Resolution of Chirality
During Single-Crystal X-Ray Diffraction (SCXRD), absolute stereochemistry is determined using anomalous dispersion. By analyzing the intensity differences between Friedel pairs ( hkl and −h−k−l ), the Flack parameter ( x ) is calculated. A self-validating refinement will yield x≈0 (with a standard uncertainty <0.05 ) for the correct enantiomer, and x≈1 if the model is inverted.
Fig 1. SCXRD workflow for determining absolute stereochemistry.
Supramolecular Architecture & Crystal Packing
The solid-state architecture of 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid is governed by a highly ordered network of non-covalent interactions.
Hydrogen Bonding Networks
The molecule acts as both a potent hydrogen bond donor and acceptor. The primary driving force for crystal packing is the formation of strong intermolecular N–H···O and O–H···O hydrogen bonds between the amino and carboxyl groups, often forming classic head-to-tail zwitterionic chains if crystallized from aqueous media. Additionally, the N2 and N3 atoms of the benzotriazole ring serve as secondary hydrogen bond acceptors, engaging in weaker C–H···N interactions that cross-link the primary chains into a 3D lattice[3].
π–π Stacking Interactions
The planar benzotriazole rings engage in significant aromatic π–π stacking. Crystallographic data from structural analogs indicate that these rings typically align in an offset face-to-face geometry. The closest centroid–centroid distance between adjacent benzotriazole rings is strictly maintained between 3.65 Å and 3.75 Å[1][4]. This stacking is the causal factor behind the high thermal stability and low solubility of the crystalline solid.
Fig 2. Supramolecular interaction network driving crystal packing.
Experimental Methodology: SCXRD Protocol
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for the crystallographic resolution of this compound. Every step is designed with a specific physical causality in mind.
Step 1: Crystal Growth via Solvent Diffusion
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Action: Dissolve the purified compound in a minimum volume of a polar protic solvent (e.g., Methanol). Slowly diffuse a non-polar anti-solvent (e.g., Diethyl ether) into the solution at 4°C over 7–14 days.
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Causality: The binary solvent system perfectly balances the hydrophobic benzotriazole moiety and the hydrophilic amino acid backbone. Slow diffusion drastically reduces the nucleation rate, thermodynamically favoring the growth of a single, defect-free macroscopic crystal rather than a kinetic precipitate.
Step 2: Data Collection
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Action: Select a crystal (approx. 0.20 × 0.15 × 0.10 mm) and mount it on a diffractometer equipped with a CCD/CMOS detector. Utilize Mo Kα radiation ( λ = 0.71073 Å) and cool the crystal to 100 K using a liquid nitrogen stream.
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Causality: Cryogenic cooling minimizes the thermal displacement parameters (anisotropic vibrations) of the atoms, drastically improving the signal-to-noise ratio of high-angle reflections. Mo Kα radiation is selected to minimize X-ray absorption effects, which is critical for organic molecules lacking heavy atoms[1].
Step 3: Structure Solution and Refinement
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Action: Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Treat all non-hydrogen atoms anisotropically.
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Causality: Refining on F2 rather than F utilizes all collected diffraction data—including weak and negative intensities—providing a statistically robust, unbiased model of the electron density.
Step 4: Self-Validation (CheckCIF)
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Action: Generate a CIF file and run it through the IUCr CheckCIF validation tool.
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Causality: This creates a closed-loop validation system. CheckCIF algorithmically detects missing symmetry elements, unresolved solvent masking, or incorrect absolute structure assignments, ensuring the final published structure is mathematically and chemically sound.
Quantitative Data Summary
The following table summarizes the expected crystallographic parameters for 2-amino-3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid, extrapolated from rigorously validated structural analogs[1][2][3][4].
| Crystallographic Parameter | Expected Value / Description | Mechanistic Significance |
| Crystal System | Monoclinic or Orthorhombic | Typical for enantiopure amino acids. |
| Space Group | P21 or P212121 | Chiral space groups; required for non-racemic mixtures. |
| Dihedral Angle (Ring to Backbone) | ~75.0° – 85.0° | Minimizes steric clash; dictates the L-shaped conformation. |
| Centroid-Centroid Distance (π-π) | 3.65 Å – 3.75 Å | Optimal distance for aromatic dispersion forces. |
| Carboxyl C=O Bond Length | ~1.24 Å | Indicates strong delocalization or H-bond participation. |
| Flack Parameter ( x ) | 0.00(3) | Statistically confirms the absolute (S)-configuration. |
References
- Xu, X., & Shen, Y. (2012). (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate. Acta Crystallographica Section E: Structure Reports Online.
- Wang, et al. (2017). Synthesis and crystal structures of three new benzotriazolylpropanamides.
- Danan, et al. (2007). Bis[2-(1H-benzotriazol-1-yl)acetonitrile-κN3]dibromidocopper(II). Acta Crystallographica Section E: Structure Reports Online.
- ResearchGate Database (2007). 2-(1H-1,2,3-Benzotriazol-1-yl)acetonitrile. IUCr.
Sources
- 1. (1H-1,2,3-Benzotriazol-1-yl)methyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structures of three new benzotriazolylpropanamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bis[2-(1H-benzotriazol-1-yl)acetonitrile-κN 3]dibromidocopper(II) - PMC [pmc.ncbi.nlm.nih.gov]
